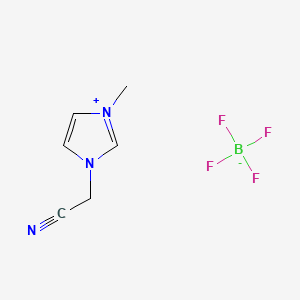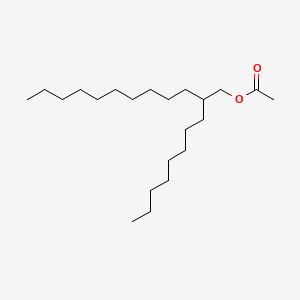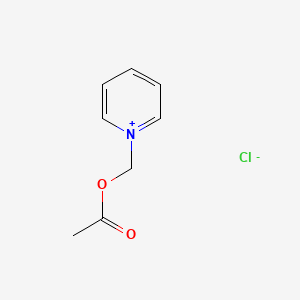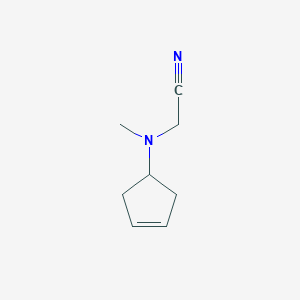
Acetonitrile,(3-cyclopenten-1-ylmethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19400 . It is a derivative of acetonitrile where a cyclopentene ring is attached to the nitrogen atom of the methylamino group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, (3-cyclopenten-1-ylmethylamino)- typically involves the reaction of 3-cyclopenten-1-ylmethylamine with acetonitrile chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding nitriles or amides.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitriles and amides .
Reduction: : Formation of amines .
Substitution: : Formation of alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetonitrile, (3-cyclopenten-1-ylmethylamino)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: is unique due to its specific structural features. Similar compounds include:
Acetonitrile, (2-cyclopenten-1-ylmethylamino)-
Acetonitrile, (4-cyclopenten-1-ylmethylamino)-
Acetonitrile, (3-cyclohexen-1-ylmethylamino)-
These compounds differ in the position or type of the ring structure attached to the nitrogen atom, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-[cyclopent-3-en-1-yl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C8H12N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-5,7H2,1H3 |
InChI-Schlüssel |
SINKLZFMYGZOEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#N)C1CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


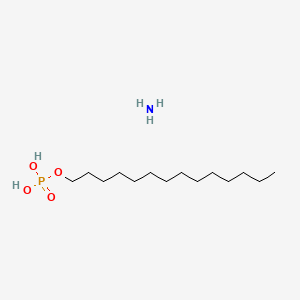


![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III)](/img/structure/B15347551.png)
![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
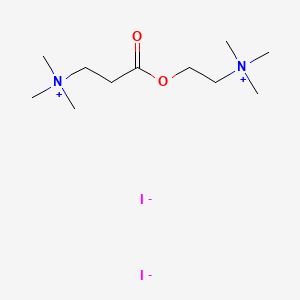
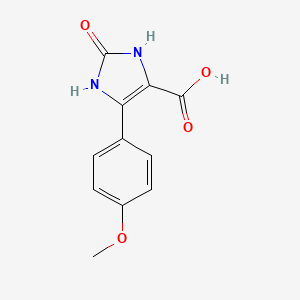

![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)
